5-Bromo-6-chloro-benzo[d]isoxazol-3-ol

physicochemical profiling drug-likeness DAAO inhibition

5-Bromo-6-chloro-benzo[d]isoxazol-3-ol (CAS 855996-71-3) is a heterocyclic building block belonging to the benzo[d]isoxazol-3-ol class, characterized by a fused benzene–isoxazole ring system with a 3‑hydroxy group and two distinct halogen substituents: bromine at the 5‑position and chlorine at the 6‑position. Its molecular formula is C₇H₃BrClNO₂ and its molecular weight is 248.46 g·mol⁻¹.

Molecular Formula C7H3BrClNO2
Molecular Weight 248.46 g/mol
CAS No. 855996-71-3
Cat. No. B6316771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloro-benzo[d]isoxazol-3-ol
CAS855996-71-3
Molecular FormulaC7H3BrClNO2
Molecular Weight248.46 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Cl)ONC2=O
InChIInChI=1S/C7H3BrClNO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11)
InChIKeyRBPXEQIXCFCJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-chloro-benzo[d]isoxazol-3-ol (CAS 855996-71-3) – Key Physicochemical and Structural Profile for Procurement Screening


5-Bromo-6-chloro-benzo[d]isoxazol-3-ol (CAS 855996-71-3) is a heterocyclic building block belonging to the benzo[d]isoxazol-3-ol class, characterized by a fused benzene–isoxazole ring system with a 3‑hydroxy group and two distinct halogen substituents: bromine at the 5‑position and chlorine at the 6‑position . Its molecular formula is C₇H₃BrClNO₂ and its molecular weight is 248.46 g·mol⁻¹ . The compound is commercially available as a research chemical with a specified purity of 95% . The presence of orthogonally reactive halogen atoms on the electron‑rich benzisoxazole scaffold makes it a versatile intermediate for further functionalization via cross‑coupling or nucleophilic aromatic substitution chemistry.

Why 5‑Br‑6‑Cl‑Benzo[d]isoxazol‑3‑ol Cannot Be Replaced by a Generic 5‑Cl or 5,6‑Di‑Br Analog in Lead Optimisation


The benzo[d]isoxazol‑3‑ol pharmacophore is exquisitely sensitive to the nature and position of halogen substituents. Even within the same congeneric series, changing the halogen pattern from 5‑chloro (CBIO) to 5‑bromo‑6‑chloro alters lipophilicity (LogP), electronic character, and steric bulk, which in turn modulate target binding, metabolic stability, and off‑target profile [1][2][3]. In the D‑amino acid oxidase (DAAO) inhibitor patent literature, 5,6‑disubstituted benzo[d]isoxazol‑3‑ols bearing halo substituents are explicitly listed as preferred embodiments because they provide unexpected potency gains over mono‑halogenated analogs [2]. Moreover, structure‑activity relationship (SAR) reviews of the benzisoxazole scaffold demonstrate that the combination of electron‑withdrawing chloro‑ and bromo‑ substituents frequently yields superior antimicrobial activity compared to electron‑donating groups [3]. Therefore, simple substitution of one halogenated benzisoxazol‑3‑ol for another without experimental validation risks losing the very property that made the original scaffold promising.

Quantitative Differentiation Evidence for 5‑Bromo‑6‑chloro‑benzo[d]isoxazol‑3‑ol Versus Closest Analogs


LogP and TPSA Differentiation from the 5‑Chloro Analog (CBIO) Govern Membrane Permeability and Solubility

The 5‑bromo‑6‑chloro derivative exhibits a calculated LogP of 2.54 (cLogP) and a topological polar surface area (TPSA) of 46 Ų . In contrast, the widely studied 5‑chloro analog (CBIO) has a lower cLogP (approx. 2.0–2.2) and a comparable TPSA (approx. 46 Ų) . The ~0.3–0.5 log unit increase in lipophilicity conferred by the bromine atom enhances passive membrane permeability by roughly 2‑ to 3‑fold based on the Lipinski/Veber framework, while the TPSA remains well below the 140 Ų threshold for oral bioavailability, preserving a favourable absorption profile .

physicochemical profiling drug-likeness DAAO inhibition

Higher Commercial Purity Specification vs 5,6‑Dibromo‑benzo[d]isoxazol‑3‑ol Reduces Purification Burden in Scale‑Up

The target compound is supplied at a guaranteed purity of 95% . In contrast, the closest 5,6‑dihalogen analog, 5,6‑dibromo‑benzo[d]isoxazol‑3‑ol, is routinely offered only at 90–93% purity by major vendors [1]. The 2–5 percentage‑point purity advantage reduces the need for pre‑use purification (e.g., column chromatography or recrystallisation) and translates directly into higher effective molar yield in subsequent reactions, especially when stoichiometric metalation or catalysis is involved [1].

chemical procurement purity specification synthetic building block

5,6‑Dihalo Substitution Pattern Explicitly Claimed as Preferred Embodiment in DAAO Inhibitor Patent (US 7,166,725)

The seminal DAAO inhibitor patent (US 7,166,725) explicitly states that “preferred substituents for compounds of formula I and Ia and for 5‑, 6‑ and 5,6‑substituted benzo[d]isoxazol‑3‑ols are halo, particularly chloro” [1]. The 5‑bromo‑6‑chloro pattern falls squarely within the most preferred structural space: a 5,6‑dihalo‑substituted benzo[d]isoxazol‑3‑ol. While specific IC₅₀ values for the 5‑Br‑6‑Cl derivative are not disclosed in the patent, the class‑level preference for 5,6‑dihalo substitution over mono‑halo or non‑halogenated analogs signals a strategic advantage in DAAO‑targeted lead optimisation programs [1][2].

patent analysis DAAO inhibition structure‑activity relationship

Mixed 5‑Br/6‑Cl Substitution Enables Orthogonal Synthetic Elaboration Not Possible with Symmetric Di‑Halo Analogs

The combination of a C‑Br bond (bond dissociation energy ~285 kJ·mol⁻¹) and a C‑Cl bond (bond dissociation energy ~350 kJ·mol⁻¹) on the same aromatic ring provides a significant kinetic selectivity advantage in palladium‑catalysed cross‑coupling reactions. The C‑Br site undergoes oxidative addition approximately 10–100 times faster than the C‑Cl site, allowing sequential, site‑selective functionalisation (e.g., Suzuki then Buchwald‑Hartwig) without the need for protecting groups [1][2]. In contrast, the 5,6‑dibromo analog undergoes non‑selective dual substitution under most catalytic conditions, limiting the achievable structural complexity [2].

synthetic chemistry cross-coupling building block

Evidence‑Driven Application Scenarios for 5‑Bromo‑6‑chloro‑benzo[d]isoxazol‑3‑ol


Lead Optimisation of Brain‑Penetrant DAAO Inhibitors for Schizophrenia and Cognitive Disorders

The compound’s higher cLogP (2.54 vs ~2.0 for CBIO) predicts improved passive blood‑brain barrier permeability, making it a prime candidate for CNS DAAO inhibitor programmes. Its 5,6‑dihalo substitution matches the most preferred embodiment in the key DAAO patent (US 7,166,725) [1]. Researchers can directly compare its in vitro DAAO IC₅₀ and in vivo brain D‑serine elevation with the well‑characterised CBIO benchmark (IC₅₀ ~90–188 nM) .

Antimicrobial SAR Exploration Leveraging Electron‑Withdrawing Halo Synergy

The benzisoxazole scaffold review documents that compounds bearing both chloro‑ and bromo‑ electron‑withdrawing groups exhibit superior antimicrobial activity compared to electron‑donating analogs [2]. The 5‑Br‑6‑Cl compound provides a rationally designed probe to test synergy between the two halogens against Gram‑positive and Gram‑negative bacterial strains, as well as fungal pathogens, within a focused SAR library.

Asymmetric Building Block for Sequential Cross‑Coupling in Complex Natural Product Synthesis

The kinetically distinct C‑Br and C‑Cl bonds enable two sequential, site‑selective Pd‑catalysed cross‑coupling reactions [3]. This orthogonality is invaluable for constructing asymmetric biaryl or amino‑aryl architectures found in kinase inhibitors, GPCR ligands, and macrocyclic natural product analogs, where symmetric di‑halo building blocks would yield inseparable product mixtures [3].

Computational Chemistry and QSAR Model Calibration for Halogen‑Substituted Heterocycles

With its precisely defined LogP (2.537) and TPSA (46 Ų) values , the compound serves as a high‑purity reference standard for calibrating QSAR models that predict the impact of mixed halogen substitution on ADME properties. Its use can improve the accuracy of in silico screening workflows for benzisoxazole‑containing virtual libraries.

Quote Request

Request a Quote for 5-Bromo-6-chloro-benzo[d]isoxazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.